Quisinostat dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quisinostat dihydrochloride is a potent second-generation histone deacetylase inhibitor with significant antineoplastic activity. It is primarily being investigated for its potential in treating various cancers, including solid tumors and hematologic malignancies . This compound is known for its ability to inhibit class I and II histone deacetylases, which play a crucial role in regulating gene expression and maintaining cellular homeostasis .

作用机制

Mode of Action

Quisinostat dihydrochloride interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, which results in the modulation of gene expression . Specifically, this compound has been shown to amplify HDAC-repressed expression of E-cadherin, leading to a reversal of epithelial to mesenchymal transition in tumor cells .

Biochemical Pathways

The inhibition of HDACs by this compound affects various biochemical pathways. One of the key pathways is the regulation of gene expression through the acetylation of histones . This can lead to the suppression of proliferation and induction of apoptosis in cancer cells . Furthermore, this compound can induce autophagy in neuroblastoma cells .

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied in clinical trials. It has been found that the maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of this compound increased proportionally with dose . This suggests that this compound exhibits linear pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include increased acetylation of histone 3 in hair follicles, skin, and tumor biopsies, and in peripheral blood mononuclear cells, as well as decreased Ki67 in skin and tumor biopsies . Clinically, a partial response lasting five months was seen in one patient with melanoma, and stable disease was seen in eight patients (duration 4–10.5 months) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with certain cardiovascular conditions were excluded from clinical trials due to potential risks . Furthermore, the ability of this compound to penetrate the blood-brain barrier makes it a potential treatment for brain tumors .

生化分析

Biochemical Properties

Quisinostat dihydrochloride interacts with various enzymes and proteins, particularly HDAC1 and HDAC2 . It has been shown to have a broad spectrum of antitumor activity . The nature of these interactions involves the inhibition of HDACs, which leads to an increase in acetylation of histones .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . In preclinical models of glioblastoma, it has been shown to extend survival when administered in combination with radiation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to HDACs, inhibiting their activity and leading to increased acetylation of histones . This change in gene expression can lead to cell death in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be a well-tolerated and brain-penetrant molecule that extended survival when administered in combination with radiation in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be well-tolerated at the maximum-tolerated dose of 12 mg given 3 times weekly . Dose-limiting toxicities were predominantly cardiovascular, including tachyarrhythmias and ST/T-wave abnormalities .

Metabolic Pathways

This compound is involved in the metabolic pathway of histone deacetylation. It interacts with HDACs, leading to increased acetylation of histones .

Subcellular Localization

As an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones .

准备方法

The synthesis of quisinostat dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the following steps:

Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.

Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

Attachment of the indole group: The indole moiety is attached via a series of coupling reactions.

Final modifications:

Industrial production methods for this compound are optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

化学反应分析

Quisinostat dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions can occur at the pyrimidine ring.

Substitution: Nucleophilic substitution reactions are common, especially during the synthesis process.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Quisinostat dihydrochloride has a wide range of scientific research applications:

相似化合物的比较

Quisinostat dihydrochloride is unique among histone deacetylase inhibitors due to its high potency and selectivity for class I histone deacetylases. Similar compounds include:

Vorinostat: Another histone deacetylase inhibitor with a broader spectrum of activity but lower potency compared to this compound.

Romidepsin: A histone deacetylase inhibitor with a different chemical structure and mechanism of action.

Panobinostat: A pan-histone deacetylase inhibitor with activity against multiple histone deacetylase isoforms.

This compound stands out due to its ability to penetrate the blood-brain barrier and its potential as a radiosensitizer in the treatment of glioblastoma .

属性

CAS 编号 |

875320-31-3 |

|---|---|

分子式 |

C21H27ClN6O2 |

分子量 |

430.9 g/mol |

IUPAC 名称 |

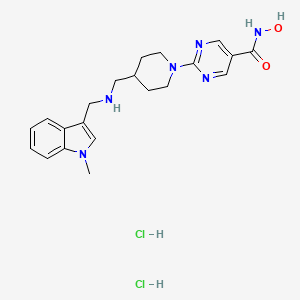

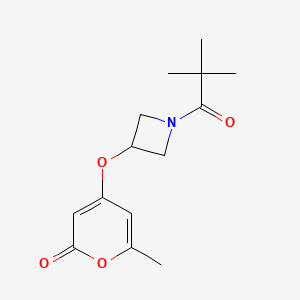

N-hydroxy-2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H26N6O2.ClH/c1-26-14-17(18-4-2-3-5-19(18)26)11-22-10-15-6-8-27(9-7-15)21-23-12-16(13-24-21)20(28)25-29;/h2-5,12-15,22,29H,6-11H2,1H3,(H,25,28);1H |

InChI 键 |

TWNOICNTTFKOHQ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl.Cl |

规范 SMILES |

CN1C=C(C2=CC=CC=C21)CNCC3CCN(CC3)C4=NC=C(C=N4)C(=O)NO.Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-3,5-dimethylpiperidine](/img/structure/B2689604.png)

![(3Ar,6aR)-2-phenylmethoxycarbonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B2689605.png)

![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)

![ethyl 5-[(3-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B2689608.png)

![3-chloro-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2689609.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)

![1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-2-yl)ethanone](/img/structure/B2689612.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2689616.png)